Methyl 3-bromo-4-isobutoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-4-isobutoxybenzoate is an organic compound with the molecular formula C12H15BrO3. It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a bromine atom, and the hydrogen atom at the 4-position is replaced by an isobutoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-bromo-4-isobutoxybenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 4-isobutoxybenzoate. The reaction typically uses bromine (Br2) or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-4-isobutoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The isobutoxy group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation Reactions: Oxidizing agents like potassium dichromate (K2Cr2O7) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products such as methyl 3-azido-4-isobutoxybenzoate or methyl 3-thiocyanato-4-isobutoxybenzoate.
Reduction Reactions: Products such as methyl 3-hydroxy-4-isobutoxybenzoate.
Oxidation Reactions: Products such as methyl 3-bromo-4-carboxybenzoate.
Scientific Research Applications
Methyl 3-bromo-4-isobutoxybenzoate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicine: It serves as a precursor in the synthesis of potential drug candidates for the treatment of diseases such as cancer and inflammation.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-bromo-4-isobutoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and isobutoxy group contribute to the compound’s binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. Additionally, it can modulate receptor function by binding to specific receptor sites and altering their conformation .
Comparison with Similar Compounds
Methyl 3-bromo-4-methoxybenzoate: Similar structure but with a methoxy group instead of an isobutoxy group.
Methyl 3-chloro-4-isobutoxybenzoate: Similar structure but with a chlorine atom instead of a bromine atom.
Methyl 3-bromo-4-ethoxybenzoate: Similar structure but with an ethoxy group instead of an isobutoxy group.
Uniqueness: Methyl 3-bromo-4-isobutoxybenzoate is unique due to the presence of both the bromine atom and the isobutoxy group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets and enables the compound to participate in a wide range of chemical reactions .
Biological Activity
Methyl 3-bromo-4-isobutoxybenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C12H15BrO3
- Molecular Weight : 299.15 g/mol
- Functional Groups : Contains a bromine atom, an isobutoxy group, and a benzoate ester.
These structural components suggest that the compound may exhibit unique interactions with biological targets due to the steric effects of the isobutoxy group and the electrophilic nature of the bromine atom.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The presence of the bromine atom may enhance this activity by facilitating interactions with microbial cell membranes or enzymes involved in cell wall synthesis.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects . The isobutoxy group may influence its ability to modulate inflammatory pathways, potentially making it a candidate for treating inflammatory diseases. The exact mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to reduced inflammation and microbial growth.
- Receptor Modulation : It may interact with receptors on cell surfaces, altering signal transduction pathways that regulate immune responses.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 3-bromo-4-methylbenzoate | Methyl group instead of isobutoxy | Antimicrobial |
Methyl 3-bromo-4-tert-butoxybenzoate | Tert-butoxy group | Anti-inflammatory |
Methyl 3-bromo-4-oxobutylbenzoate | Ketone functional group | Anticancer |
The variations in biological activity among these compounds highlight the influence of different substituents on their pharmacological profiles.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The study concluded that the bromine atom plays a crucial role in enhancing antimicrobial efficacy .
- Anti-inflammatory Research : A recent investigation focused on the anti-inflammatory properties of various benzoate derivatives, including this compound. The results indicated a marked reduction in inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.
- Pharmacological Evaluation : Another study explored the pharmacokinetics and toxicity profiles of this compound, revealing favorable absorption characteristics and minimal toxicity at therapeutic doses .
Properties
IUPAC Name |
methyl 3-bromo-4-(2-methylpropoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-8(2)7-16-11-5-4-9(6-10(11)13)12(14)15-3/h4-6,8H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAHYUQFDJXTEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.